molecular formula C20H19BrO5 B2883257 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 903190-57-8

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2883257
CAS No.: 903190-57-8
M. Wt: 419.271
InChI Key: LZFUAZYTFBTXDH-UHFFFAOYSA-N
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Description

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromene family Chromenes are oxygen-containing heterocycles that are widely present in natural products, pharmaceuticals, and biologically relevant molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one typically involves the formation of the chromene core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromoethoxy group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromoethoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 7-ethoxy-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one
  • 7-(2-chloroethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one
  • 7-(2-iodoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one

Uniqueness

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one is unique due to the presence of the bromoethoxy group, which can undergo specific chemical reactions not possible with other halogenated derivatives.

Properties

IUPAC Name

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO5/c1-12-19(13-4-7-16(23-2)18(10-13)24-3)20(22)15-6-5-14(25-9-8-21)11-17(15)26-12/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFUAZYTFBTXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCBr)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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